7-((2-Chloro-6-fluorobenzyl)oxy)-3-(4-methyl-1,3-thiazol-2-YL)-2H-chromen-2-one
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Description
7-((2-Chloro-6-fluorobenzyl)oxy)-3-(4-methyl-1,3-thiazol-2-YL)-2H-chromen-2-one is a useful research compound. Its molecular formula is C20H13ClFNO3S and its molecular weight is 401.8 g/mol. The purity is usually 95%.
The exact mass of the compound 7-[(2-chloro-6-fluorobenzyl)oxy]-3-(4-methyl-1,3-thiazol-2-yl)-2H-chromen-2-one is 401.0288703 g/mol and the complexity rating of the compound is 592. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
The compound 7-((2-Chloro-6-fluorobenzyl)oxy)-3-(4-methyl-1,3-thiazol-2-YL)-2H-chromen-2-one is a synthetic derivative that combines a coumarin core with a thiazole moiety. This structural hybridization is of significant interest due to the potential biological activities associated with both components, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of the compound is C20H13ClFNO3S, with a molecular weight of approximately 401.847 g/mol. The compound features a chloro-fluorobenzyl ether and a thiazole ring, which are known to contribute to various biological activities, including enzyme inhibition and antimicrobial effects.
1. Enzyme Inhibition
Research indicates that compounds with a coumarin-thiazole structure exhibit promising acetylcholinesterase (AChE) inhibitory activity. A study highlighted that derivatives similar to our compound showed significant inhibition against AChE, an enzyme implicated in Alzheimer's disease. For instance, a related compound demonstrated an IC50 value of 2.7 µM, indicating strong inhibitory potential .
Table 1: Acetylcholinesterase Inhibition Data
2. Antimicrobial Activity
Compounds containing thiazole rings have been shown to possess antibacterial properties. A related study reported that thiazole derivatives exhibited good activity against various bacterial strains, outperforming traditional antibiotics like ampicillin and streptomycin . The presence of the thiazole moiety in our compound may enhance its antimicrobial efficacy.
Table 2: Antibacterial Activity of Thiazole Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Thiazole Derivative A | E. coli | 0.012 µg/mL |
Thiazole Derivative B | S. aureus | <0.008 µg/mL |
This compound | TBD | Current Study |
3. Anti-inflammatory Properties
The compound's potential anti-inflammatory effects could be inferred from studies on similar coumarin derivatives that demonstrated significant inhibition of albumin denaturation, a common indicator of anti-inflammatory activity . The ability to inhibit protein denaturation suggests possible therapeutic applications in inflammatory diseases.
Case Studies
A comparative analysis of various compounds incorporating the coumarin-thiazole framework revealed that modifications in substituents significantly affect biological activity. For example, compounds with electron-withdrawing groups showed enhanced AChE inhibition compared to those with electron-donating groups .
Case Study Example:
A recent study synthesized several coumarin-thiazole hybrids and evaluated their AChE inhibitory activities alongside their cytotoxicity against human liver cells (HepG2). The findings indicated that while some derivatives were potent inhibitors, they also exhibited low toxicity profiles, suggesting their potential for further development as therapeutic agents for neurological disorders.
Properties
IUPAC Name |
7-[(2-chloro-6-fluorophenyl)methoxy]-3-(4-methyl-1,3-thiazol-2-yl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClFNO3S/c1-11-10-27-19(23-11)14-7-12-5-6-13(8-18(12)26-20(14)24)25-9-15-16(21)3-2-4-17(15)22/h2-8,10H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJXLMUYPSOBUNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=CC3=C(C=C(C=C3)OCC4=C(C=CC=C4Cl)F)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClFNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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